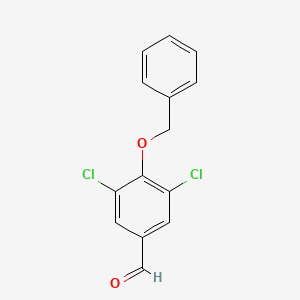

4-(Benzyloxy)-3,5-dichlorobenzaldehyde

Description

BenchChem offers high-quality 4-(Benzyloxy)-3,5-dichlorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-3,5-dichlorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEUXDGQMNVPHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381991 | |

| Record name | 4-(benzyloxy)-3,5-dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289662-11-9 | |

| Record name | 4-(benzyloxy)-3,5-dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Benzyloxy)-3,5-dichlorobenzaldehyde: A Strategic Intermediate in Medicinal Chemistry

Executive Summary

4-(Benzyloxy)-3,5-dichlorobenzaldehyde (CAS: 289662-11-9 ) is a specialized synthetic intermediate that serves as a critical scaffold in the development of bioactive small molecules. Distinguished by its 3,5-dichloro substitution pattern , this compound offers a unique combination of electronic and steric properties that modulate the lipophilicity and metabolic stability of downstream derivatives.

This technical guide details the synthesis, chemical reactivity, and strategic application of this intermediate in drug discovery, specifically focusing on its role in generating Schiff bases, chalcones, and stilbene derivatives with antimicrobial and anticancer potential.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

The 3,5-dichloro-4-alkoxy motif is a privileged substructure in medicinal chemistry. The chlorine atoms at the ortho positions relative to the ether linkage provide steric bulk that protects the ether bond from rapid metabolic cleavage (e.g., by cytochrome P450 enzymes), while simultaneously increasing the molecule's lipophilicity (

| Property | Data |

| IUPAC Name | 4-(Benzyloxy)-3,5-dichlorobenzaldehyde |

| CAS Number | 289662-11-9 |

| Molecular Formula | |

| Molecular Weight | 281.13 g/mol |

| Predicted LogP | ~4.8 (Highly Lipophilic) |

| H-Bond Donors/Acceptors | 0 / 2 |

| Rotatable Bonds | 3 |

| Physical State | Off-white to pale yellow crystalline solid |

Upstream Synthesis: Preparation of the Intermediate

The synthesis of 4-(benzyloxy)-3,5-dichlorobenzaldehyde is achieved via a Williamson ether synthesis . This protocol utilizes 3,5-dichloro-4-hydroxybenzaldehyde as the starting phenol, which is alkylated with benzyl bromide under basic conditions.

Reaction Scheme

The reaction proceeds via an

Figure 1: Synthetic pathway for 4-(benzyloxy)-3,5-dichlorobenzaldehyde.

Experimental Protocol

Safety Note: Benzyl bromide is a potent lachrymator. All operations must be performed in a fume hood.

-

Reagents:

-

3,5-Dichloro-4-hydroxybenzaldehyde (1.0 eq)

-

Benzyl bromide (1.2 eq)

-

Potassium carbonate (

, anhydrous, 2.0 eq) -

Potassium iodide (KI, catalytic amount, 0.1 eq) – Accelerates reaction via Finkelstein exchange.

-

Solvent: DMF (Dimethylformamide) or Acetone.

-

-

Procedure:

-

Activation: Dissolve 3,5-dichloro-4-hydroxybenzaldehyde in DMF. Add

and stir at room temperature for 30 minutes to generate the phenoxide anion. -

Alkylation: Add catalytic KI, followed by the dropwise addition of benzyl bromide.

-

Reflux: Heat the mixture to 60-80°C (if using DMF) or reflux (if using acetone) for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1).

-

Work-up: Pour the reaction mixture into crushed ice/water. The product will precipitate as a solid.

-

Purification: Filter the solid, wash copiously with water to remove inorganic salts, and recrystallize from Ethanol/Water or purify via column chromatography.

-

Downstream Applications & Synthetic Utility

The aldehyde functionality of 4-(benzyloxy)-3,5-dichlorobenzaldehyde serves as a "warhead" for further chemical diversification. The presence of the 3,5-dichloro motif makes the aldehyde carbonyl more electrophilic compared to unsubstituted benzaldehyde, facilitating condensation reactions.

A. Schiff Base Formation (Imines)

Reaction with primary amines yields Schiff bases (azomethines), a class of compounds extensively studied for antimicrobial and antifungal activity. The azomethine linkage (

-

Reagents: Primary amine (e.g., aniline derivatives), Ethanol, catalytic Acetic Acid.

-

Mechanism: Nucleophilic attack of the amine on the carbonyl carbon followed by dehydration.

-

Application: Synthesis of antimicrobial agents targeting multidrug-resistant bacteria [1].

B. Chalcone Synthesis (Claisen-Schmidt Condensation)

Condensation with acetophenones yields chalcones (

-

Reagents: Substituted acetophenone, NaOH or KOH (40%), Ethanol.

-

Mechanism: Aldol condensation followed by elimination (

). -

Application: Development of anti-inflammatory agents and antioxidants [2].[1]

C. Divergent Synthesis Map

Figure 2: Divergent synthetic applications of the 3,5-dichloro scaffold.

Strategic Rationale in Drug Design

Why incorporate the 3,5-dichloro-4-benzyloxy motif?

-

Metabolic Blocking: The chlorine atoms at positions 3 and 5 sterically hinder the ether oxygen. This prevents rapid O-dealkylation by metabolic enzymes, prolonging the half-life (

) of the drug candidate in vivo. -

Lipophilicity Modulation: The two chlorine atoms significantly increase the partition coefficient (

). This enhances membrane permeability, allowing the molecule to cross the blood-brain barrier (BBB) or penetrate bacterial cell walls more effectively. -

Electronic Effects: The electron-withdrawing nature of the chlorines (

effect) increases the acidity of the phenol precursor and the electrophilicity of the aldehyde, tuning the reactivity for covalent binding or receptor interaction.

Comparative Activity Data (Generalized)

Studies on similar benzaldehyde derivatives demonstrate that halogenation often enhances biological potency.

| Compound Variant | Biological Activity (e.g., Cytotoxicity | Mechanism |

| Unsubstituted (4-Benzyloxy) | Moderate ( | General intercalation |

| 3,5-Dichloro-4-Benzyloxy | High ( | Enhanced uptake & binding affinity |

| 3,5-Dimethoxy-4-Benzyloxy | Low to Moderate | Steric bulk without lipophilic gain |

References

-

Schiff Base Antimicrobials: Synthesis and Characterization of Schiff Bases Derived from 4-(Dimethylamino)benzaldehyde. (General protocol adaptation for aldehyde-amine condensation).

-

Chalcone Synthesis: Comparative Analysis of the Biological Activities of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde Derivatives. (Demonstrates the utility of substituted benzaldehydes in chalcone synthesis).

-

Synthesis Protocol (Williamson Ether): 4-(Benzyloxy)benzaldehyde Synthesis Protocol. (Base protocol adapted for the dichloro-derivative).

-

Chemical Data & CAS Verification: 4-(Benzyloxy)-3,5-dichlorobenzaldehyde (CAS 289662-11-9) Entry.[2][3]

Sources

Technical Guide: Stability and Storage Protocols for 4-(Benzyloxy)-3,5-dichlorobenzaldehyde

[1]

CAS Number: 289662-11-9 Molecular Formula: C₁₄H₁₀Cl₂O₂ Molecular Weight: 281.13 g/mol [1][2]

Executive Summary

4-(Benzyloxy)-3,5-dichlorobenzaldehyde is a specialized intermediate often utilized in the synthesis of complex pharmaceutical agents and agrochemicals.[1][2] Its structural integrity relies on the stability of two primary functional groups: a reactive aldehyde moiety and a benzyl ether linkage, both flanked by electron-withdrawing chlorine atoms.[1][2]

This guide provides an authoritative protocol for the storage, handling, and stability monitoring of this compound. The core directive is to mitigate auto-oxidation (conversion to the corresponding benzoic acid) and hydrolytic cleavage , ensuring high purity for downstream applications.[1][2]

Physicochemical Profile

Understanding the physical nature of the compound is the first step in effective inventory management.[2]

| Property | Specification / Description |

| Appearance | Off-white to pale yellow crystalline solid (Typical) |

| Melting Point | ~95–100 °C (Predicted based on structural analogs) |

| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water |

| Reactivity | Electrophilic aldehyde; acid-sensitive ether linkage |

| Primary Hazard | Irritant (Skin/Eye); Potential sensitizer |

Stability Analysis & Degradation Mechanisms

To preserve the compound, one must understand the specific pathways through which it degrades.[2] The presence of chlorine atoms at the 3,5-positions increases the electrophilicity of the carbonyl carbon, potentially altering its sensitivity compared to unsubstituted benzaldehyde.[2]

A. Auto-Oxidation (The Primary Threat)

Like most aromatic aldehydes, this compound is susceptible to radical-chain auto-oxidation when exposed to atmospheric oxygen.[1][2][3]

-

Mechanism: The aldehyde hydrogen atom is abstracted to form an acyl radical, which reacts with

to form a peroxy acid intermediate.[2] This intermediate disproportionates to yield 4-(benzyloxy)-3,5-dichlorobenzoic acid .[2] -

Impact: The formation of carboxylic acid impurities interferes with nucleophilic additions (e.g., Grignard reactions) and alters stoichiometry.[2]

B. Benzyl Ether Cleavage

The benzyloxy group is generally stable under basic and neutral conditions but is vulnerable to:

-

Acidolysis: Strong mineral acids can cleave the ether to yield 3,5-dichloro-4-hydroxybenzaldehyde and benzyl chloride/alcohol.[1][2]

-

Hydrogenolysis: Accidental exposure to reducing environments (H₂/Pd) will cleave the benzyl group.[2]

C. Photostability

Aromatic aldehydes can undergo photo-oxidation or photodimerization upon UV exposure.[1][2] The conjugated system of the benzyl ring and the benzaldehyde core acts as a chromophore, absorbing UV light and accelerating radical formation.[2]

Visualization: Degradation Pathways[1]

The following diagram illustrates the critical degradation pathways that storage protocols must prevent.

Figure 1: Mechanistic pathways for the degradation of 4-(Benzyloxy)-3,5-dichlorobenzaldehyde.

Storage & Handling Protocols

This protocol is designed to create a "Self-Validating System" where the storage environment actively suppresses the degradation mechanisms identified above.

A. Environmental Control[2][6][7]

-

Temperature: Store at 2°C to 8°C (Refrigerated). While the solid state slows kinetics, lower temperatures significantly retard the rate of auto-oxidation.[1][2]

-

Atmosphere: Strict Inert Atmosphere (Argon or Nitrogen). [1]

-

Light Protection: Store in Amber Glass vials or wrap clear glass in aluminum foil. Avoid direct exposure to fluorescent lab lighting.[2]

B. Container Specifications

-

Vial Type: Borosilicate glass (Type I).[2]

-

Closure: Screw cap with a PTFE (Teflon) liner .[2]

-

Avoid: Polyethylene liners (permeable to oxygen over time) or rubber septa (can leach plasticizers or degrade).[2]

-

-

Headspace: Minimize headspace. If a large container is used for a small amount of solid, transfer to a smaller vial to reduce the volume of trapped gas.[2]

C. Handling Workflow

-

Equilibration: Allow the refrigerated vial to reach room temperature before opening.

-

Reason: Opening a cold vial in humid air causes condensation to form on the solid, catalyzing hydrolysis.[2]

-

-

Sampling: Use a clean, dry spatula.[2] Do not pour from the main stock.

-

Resealing: Purge the headspace with a gentle stream of Nitrogen/Argon before resealing immediately.[2]

Quality Control & Re-Analysis

Researchers should not assume purity after long-term storage.[1][2] Implement the following QC checks.

A. Visual Inspection[2][5]

-

Fail: Clumping (moisture ingress), sticky texture, or distinct color change to dark orange/brown (advanced oxidation/polymerization).[2]

B. Analytical Verification (HPLC)

Use this generic method to detect the carboxylic acid impurity (more polar) and the phenol impurity (polarity shift depends on pH).[2]

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 3-5 µm) |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Gradient | 10% B to 90% B over 15 minutes |

| Detection | UV @ 254 nm (Aromatic ring) and 280 nm |

| Expected Retention | Acid Impurity < Target Aldehyde < Benzyl Chloride (if present) |

C. NMR Diagnostics ( H-NMR)

Visualization: Storage Workflow

Figure 2: Lifecycle management and storage workflow for high-purity maintenance.

References

Methodological & Application

Application Note: Synthesis of Heterocyclic Scaffolds from 4-(Benzyloxy)-3,5-dichlorobenzaldehyde

[1]

Executive Summary

This application note details the synthetic utility of 4-(Benzyloxy)-3,5-dichlorobenzaldehyde (CAS: 289662-11-9) as a pivotal building block in drug discovery.[1] The 3,5-dichloro-4-alkoxyphenyl moiety is a privileged pharmacophore, often mimicking thyroid hormones or serving as a lipophilic anchor in kinase inhibitors and antimicrobial agents.[1]

This guide provides validated protocols for converting this specific aldehyde into three distinct heterocyclic classes: 1,3,5-Trisubstituted Pyrazolines , 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) , and 2-Substituted Benzimidazoles .[1] These protocols are optimized for reproducibility, yield, and purity, addressing the specific solubility and reactivity profiles introduced by the electron-withdrawing chlorine atoms and the bulky benzyloxy protecting group.

Chemical Profile & Reactivity Analysis

The starting material exhibits unique electronic and steric properties that influence downstream synthesis:

| Feature | Chemical Consequence | Experimental Adjustment |

| Aldehyde (-CHO) | Primary electrophilic center.[1] | Highly reactive toward nucleophiles (amines, active methylenes).[1] |

| 3,5-Dichloro Substituents | Electron-withdrawing (-I effect); Steric hindrance.[1] | Increases electrophilicity of the aldehyde (faster condensation).[1] Requires prolonged reaction times for sterically demanding nucleophiles. |

| 4-Benzyloxy Group | Electron-donating (+M effect); Lipophilic tail.[1] | Reduces water solubility.[1] Reactions often require ethanol/THF mixtures or phase transfer catalysts.[1] |

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways covered in this guide.

Protocol A: The Chalcone Route to Pyrazolines

Mechanism: Claisen-Schmidt Condensation followed by Michael addition/cyclization.[1] Significance: Chalcones bearing the 3,5-dichloro-4-benzyloxy motif have demonstrated potent anticancer activity by inhibiting tubulin polymerization [1].[1]

Step 1: Synthesis of Chalcone Intermediate

Reagents:

-

4-(Benzyloxy)-3,5-dichlorobenzaldehyde (1.0 equiv)[1]

-

Acetophenone (1.0 equiv)[1]

-

Ethanol (95%)[1]

-

NaOH (40% aq.[1] solution)

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol (1.40 g) of the aldehyde and 5.0 mmol (0.60 g) of acetophenone in 20 mL of ethanol. Note: Mild heating (40°C) may be required to fully dissolve the aldehyde due to the lipophilic benzyloxy group.[1]

-

Catalysis: Cool the solution to 0–5°C in an ice bath. Dropwise add 5 mL of 40% NaOH solution with vigorous stirring.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A heavy precipitate (the chalcone) typically forms.[1]

-

Work-up: Pour the reaction mixture into 100 mL of ice-cold water containing dilute HCl (to neutralize excess base). Filter the yellow solid.[1]

-

Purification: Recrystallize from hot ethanol.

Step 2: Cyclization to Pyrazoline

Reagents:

-

Chalcone (from Step 1) (1.0 equiv)[1]

-

Hydrazine hydrate (80%) (5.0 equiv)[1]

-

Glacial Acetic Acid (Solvent/Catalyst)[1]

Procedure:

-

Dissolve 1.0 mmol of the chalcone in 10 mL of glacial acetic acid.

-

Add 5.0 mmol of hydrazine hydrate.

-

Reflux the mixture at 110°C for 8 hours.

-

Cool and pour into crushed ice. The pyrazoline precipitates as a solid.[1]

-

Filter, wash with water, and recrystallize from ethanol/DMF (9:1).

Protocol B: The Biginelli Multicomponent Reaction (MCR)

Mechanism: Acid-catalyzed three-component condensation.[1][2] Significance: Produces Dihydropyrimidinones (DHPMs), a scaffold structurally similar to calcium channel blockers (e.g., Nifedipine).[1] The 3,5-dichloro substitution enhances metabolic stability [2].[1]

Reagents:

-

4-(Benzyloxy)-3,5-dichlorobenzaldehyde (1.0 equiv)[1]

-

Urea (1.5 equiv)[1]

-

Catalyst:

-Toluenesulfonic acid ( -

Solvent: Ethanol[4]

Procedure:

-

Setup: In a 50 mL flask, combine aldehyde (2.0 mmol), ethyl acetoacetate (2.0 mmol), and urea (3.0 mmol) in 10 mL of ethanol.

-

Catalyst Addition: Add

-TSA (0.2 mmol). -

Reflux: Heat the mixture to reflux (78°C) for 6–8 hours.

-

Isolation: Cool the reaction mixture. The product often crystallizes directly from the cool solution.[1] If not, reduce solvent volume by 50% under vacuum and cool to 4°C.[1]

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol.

-

Expected Yield: 75–85%[1]

-

Protocol C: Oxidative Cyclization to Benzimidazoles

Mechanism: Schiff base formation followed by oxidative ring closure.[1] Significance: Benzimidazoles are key pharmacophores in kinase inhibitors.[1] The bulky 3,5-dichloro-4-benzyloxy group targets hydrophobic pockets in enzymes [3].[1]

Reagents:

-

4-(Benzyloxy)-3,5-dichlorobenzaldehyde (1.0 equiv)[1]

- -Phenylenediamine (1.1 equiv)[1]

-

Oxidant: Sodium Metabisulfite (

) (1.0 equiv)[1] -

Solvent: DMF (Dimethylformamide)[1]

Procedure:

-

Mixing: Dissolve aldehyde (2.0 mmol) and

-phenylenediamine (2.2 mmol) in 10 mL DMF. -

Oxidant Addition: Add

(2.0 mmol). -

Heating: Heat the mixture to 100°C for 4 hours.

-

Quenching: Pour the reaction mixture into 100 mL ice water. A precipitate will form.[1]

-

Purification: Filter and wash with sodium bicarbonate solution (to remove unreacted metabisulfite) and then water.[1] Recrystallize from aqueous ethanol.

Analytical Validation & Troubleshooting

Key Spectroscopic Markers

When validating the synthesis, look for these diagnostic signals in 1H NMR (DMSO-

| Moiety | Chemical Shift ( | Diagnostic Feature |

| Aldehyde (Starting Material) | 9.8–10.0 | Singlet (-CH O).[1] Disappears in all products.[1] |

| Benzyloxy (-OCH2Ph) | 5.1–5.2 | Singlet (2H).[1] Remains constant in all products.[1] |

| Chalcone Alkene | 7.4–7.8 | Pair of doublets ( |

| Pyrazoline (-CH) | 4.8–5.5 | Doublet of doublets (chiral center).[1] |

| DHPM (-NH) | 9.0–9.5 | Broad singlet (Dihydropyrimidine NH).[1] |

Troubleshooting Guide

-

Low Yield in Biginelli: The steric bulk of the 3,5-dichloro groups can slow down the interception of the iminium ion. Solution: Increase reflux time to 12 hours or use a Lewis acid catalyst (e.g.,

) to activate the aldehyde carbonyl.[1] -

Solubility Issues: If the aldehyde precipitates before reacting, switch solvent from Ethanol to 1,4-Dioxane or DMF to maintain homogeneity at higher temperatures.

References

-

BenchChem. "4-(Benzyloxy)-3,5-dichlorobenzaldehyde: Structure and Applications."[1] BenchChem Compound Database. Accessed October 2023.[1][5] Link[1]

-

Kappe, C. O. "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research, 2000.[1] (General mechanism reference).

-

National Institutes of Health (NIH). "Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors."[1] PubMed Central.[1] Link

-

PubChem. "3,5-Dichloro-4-(benzyloxy)benzaldehyde Compound Summary."[1] National Library of Medicine.[1] Link

Application Note: A Comprehensive Guide to the Synthesis of Substituted Stilbenes via the Wittig Reaction with 4-(Benzyloxy)-3,5-dichlorobenzaldehyde

Abstract: The Wittig reaction stands as a cornerstone of synthetic organic chemistry for the creation of carbon-carbon double bonds with exceptional regioselectivity.[1] This application note provides a detailed protocol for the synthesis of a substituted stilbene derivative, starting from 4-(benzyloxy)-3,5-dichlorobenzaldehyde. We delve into the underlying mechanism, the critical choice between stabilized and non-stabilized ylides to control stereochemical outcomes, and provide step-by-step experimental procedures for researchers in organic synthesis and drug development. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the transformation.

Introduction: The Power of Olefination

The synthesis of alkenes is a fundamental task in organic chemistry, pivotal for constructing complex molecular architectures found in pharmaceuticals, natural products, and materials science. The Wittig reaction, awarded the Nobel Prize in Chemistry in 1979, offers a powerful and reliable method to convert aldehydes and ketones into alkenes.[1][2] Its primary advantage lies in the unambiguous placement of the newly formed double bond, a feature not always guaranteed by elimination-based reactions.[3]

This guide focuses on the reaction of 4-(benzyloxy)-3,5-dichlorobenzaldehyde, a substrate featuring both electron-donating (benzyloxy) and electron-withdrawing (chloro) groups. This specific substrate allows us to explore the nuances of the Wittig reaction with electronically complex aromatic aldehydes, leading to the formation of stilbene derivatives—a class of compounds with significant biological and photophysical properties.

Mechanism and Stereochemical Control

The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide (a Wittig reagent) to a carbonyl compound.[2] The journey from reactants to products involves several key stages, the understanding of which is crucial for controlling the reaction's outcome, particularly the stereochemistry of the resulting alkene.

From Ylide to Oxaphosphetane

A phosphorus ylide is a neutral molecule with adjacent positive and negative charges, featuring a nucleophilic carbanion stabilized by an adjacent phosphonium cation.[4] The reaction is initiated by the attack of this nucleophilic carbon on the electrophilic carbonyl carbon of the aldehyde.[2] Contemporary evidence suggests that for lithium-salt-free Wittig reactions, this leads to a concerted [2+2] cycloaddition, directly forming a four-membered ring intermediate known as an oxaphosphetane.[5]

Caption: Fig 1. The Wittig Reaction Mechanism

The driving force for the reaction is the subsequent decomposition of the oxaphosphetane into the final alkene and a highly stable triphenylphosphine oxide (Ph₃P=O) byproduct. This step, a retro-[2+2] cycloaddition, is irreversible and propels the reaction forward.[2]

The Ylide Determines the Outcome: Stabilized vs. Non-stabilized

The stereochemistry of the alkene product (E or Z) is largely dictated by the nature of the ylide used. This provides a powerful tool for synthetic chemists to target specific isomers.

-

Non-stabilized Ylides: These ylides, where the R' group is an alkyl or hydrogen, are highly reactive. The formation of the oxaphosphetane is rapid and kinetically controlled, leading predominantly to the cis-oxaphosphetane, which decomposes to form the (Z)-alkene .

-

Stabilized Ylides: When the R' group is an electron-withdrawing group (e.g., -CO₂R, -C(O)R, -CN), the negative charge on the ylide carbon is delocalized and stabilized by resonance. These ylides are less reactive. The initial cycloaddition becomes reversible, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane. This intermediate then decomposes to yield the (E)-alkene as the major product.[1]

| Ylide Type | R' Group | Reactivity | Key Intermediate | Predominant Product |

| Non-stabilized | Alkyl, H | High | cis-Oxaphosphetane | (Z)-alkene |

| Stabilized | -CO₂R, -CN, Aryl | Lower | trans-Oxaphosphetane | (E)-alkene |

Experimental Design & Protocols

This section outlines the complete workflow, from the preparation of the necessary phosphonium salt to the final characterization of the stilbene product.

Caption: Fig 2. Experimental Workflow

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Notes |

| 4-(Benzyloxy)-3,5-dichlorobenzaldehyde | C₁₄H₁₀Cl₂O₂ | 281.14 | Substrate |

| Benzyl bromide | C₇H₇Br | 171.04 | For phosphonium salt prep. (Lachrymator) |

| Triphenylphosphine | C₁₈H₁₅P | 262.29 | Nucleophile for salt prep. |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, for reaction |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | Strong base (Pyrophoric) |

| Sodium Hydride (NaH) | NaH | 24.00 | Strong base (Reacts violently with water) |

| Toluene | C₇H₁₀ | 92.14 | Anhydrous, for salt prep. |

| Diethyl ether | (C₂H₅)₂O | 74.12 | For washing solids |

| Ethyl acetate | C₄H₈O₂ | 88.11 | For extraction & chromatography |

| Hexanes | C₆H₁₄ | 86.18 | For chromatography |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | For quenching |

| Brine | NaCl (aq) | 58.44 | For washing |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | Drying agent |

Safety Precautions: This procedure involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. n-Butyllithium is pyrophoric and sodium hydride reacts violently with water; handle under an inert atmosphere (N₂ or Ar) and use proper quenching procedures. Benzyl bromide is a lachrymator.

Protocol Part A: Synthesis of Benzyltriphenylphosphonium Bromide

This preliminary step creates the phosphonium salt, the precursor to the Wittig reagent.[2]

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add triphenylphosphine (1.0 eq, e.g., 26.2 g, 100 mmol).

-

Dissolution: Add anhydrous toluene (100 mL) and stir until the solid dissolves.

-

Addition: Add benzyl bromide (1.0 eq, e.g., 11.9 mL, 100 mmol) dropwise to the stirred solution.

-

Reaction: Heat the mixture to reflux (approx. 110°C) for 2-4 hours. A white precipitate will form.

-

Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes. Collect the white solid by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold diethyl ether (2 x 50 mL) to remove any unreacted starting materials.

-

Drying: Dry the resulting white solid, benzyltriphenylphosphonium bromide, under high vacuum. The product is typically used without further purification.

Protocol Part B: Wittig Reaction and Product Synthesis

This protocol uses n-BuLi to generate a non-stabilized ylide, which is expected to favor the (Z)-alkene product.

-

Inert Atmosphere Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a thermometer. Maintain a positive pressure of inert gas throughout the reaction.

-

Phosphonium Salt Suspension: Add benzyltriphenylphosphonium bromide (1.2 eq) to the flask, then add anhydrous THF (e.g., 80 mL) via syringe. Stir to create a suspension.

-

Ylide Generation: Cool the suspension to 0°C using an ice bath. Slowly add n-butyllithium (1.15 eq, e.g., 1.6 M solution in hexanes) dropwise via syringe. A deep orange or red color should develop, indicating the formation of the ylide.[6] Allow the mixture to stir at 0°C for 1 hour.

-

Aldehyde Addition: In a separate dry flask, dissolve 4-(benzyloxy)-3,5-dichlorobenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold ylide solution via syringe.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).

-

Quenching: Once the reaction is complete (disappearance of the aldehyde spot by TLC), cool the flask back to 0°C and slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Work-up & Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.[3]

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Protocol Part C: Purification

The crude product contains the desired stilbene and the triphenylphosphine oxide byproduct. Column chromatography is required for purification.

-

Slurry Preparation: Adsorb the crude oil/solid onto a small amount of silica gel.

-

Column Packing: Pack a silica gel column using a hexanes/ethyl acetate solvent system (e.g., starting with 98:2 Hexanes:EtOAc).

-

Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with a gradient of increasing ethyl acetate in hexanes. The less polar stilbene product should elute before the more polar triphenylphosphine oxide.

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified stilbene derivative.

Product Characterization

Confirming the identity and purity of the final product is essential.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for structural elucidation. For stilbene derivatives, key signals include the vinyl protons on the double bond (typically 6.5-7.5 ppm). The coupling constant (J-value) between these protons is diagnostic of the stereochemistry: J ≈ 12-16 Hz for (E)-isomers and J ≈ 7-12 Hz for (Z)-isomers.[7][8] Aromatic and benzylic protons should also be analyzed.[9]

-

Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the correct mass for the target stilbene. Techniques like High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Can be used to confirm the absence of the starting aldehyde (C=O stretch, ~1700 cm⁻¹) and the presence of the alkene C=C bond.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | Incomplete ylide formation (wet reagents/glassware). | Ensure all glassware is flame-dried. Use anhydrous solvents. Verify the concentration of the n-BuLi solution. |

| Aldehyde is unreactive. | The aldehyde used here is reasonably reactive. For less reactive substrates, gentle heating may be required after aldehyde addition. | |

| Mixture of E/Z Isomers | Ylide is semi-stabilized; reaction conditions allow equilibration. | For higher (Z)-selectivity with non-stabilized ylides, use salt-free conditions and low temperatures. For (E)-selectivity, consider using a stabilized ylide (Horner-Wadsworth-Emmons reaction) or the Schlosser modification.[5] |

| Starting Aldehyde Remains | Insufficient ylide or short reaction time. | Use a slight excess of the ylide (1.2-1.5 eq). Monitor the reaction by TLC and allow it to run to completion. |

| Difficult Purification | Product and byproduct have similar Rf values. | Optimize the solvent system for column chromatography. Try a different stationary phase (e.g., alumina) or consider recrystallization if the product is a solid. |

References

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

NROChemistry. (2024). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

-

CHEM333 Lab Experiment 9. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

-

Chemical Thinking Laboratory. (2022, August 17). The Wittig Reaction [Video]. YouTube. Retrieved from [Link]

-

Wittig Reaction Experiment Part 2: Reaction and Product Isolation. (2020, November 3). [Video]. YouTube. Retrieved from [Link]

-

Ashenhurst, J. (2018, February 6). The Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Yamataka, H., Nagareda, K., Ando, K., & Hanafusa, T. (1989). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry, 54(18), 4706-4708. [Link]

-

JoVE. (2025, May 22). Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. Retrieved from [Link]

-

Wiglenda, M. (2001). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Refubium. Retrieved from [Link]

-

Chollet, C., et al. (2018). 13C NMR and LC-MS Profiling of Stilbenes from Elicited Grapevine Hairy Root Cultures. Journal of Natural Products, 81(5), 1168-1176. [Link]

-

LibreTexts Chemistry. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Retrieved from [Link]

-

Abraham, M., et al. (2019). Benchtop NMR Spectroscopy and Spectral Analysis of the cis- and trans-stilbene Products of the Wittig Reaction. Journal of Chemical Education, 96(5), 987-992. [Link]

-

Orgo Made Easy. (2014, March 20). Phosphonium Ylide for The Wittig Reaction! - Organic Chemistry [Video]. YouTube. Retrieved from [Link]

- Slanina, Z., & Uhlik, F. (Eds.). (2015).

-

Arraki, K., et al. (2013). Isolation, Characterization and Quantification of Stilbenes from Some Carex Species. Records of Natural Products, 7(4), 281-291. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-CHLOROPHENYLMETHYLCARBINOL. Retrieved from [Link]

-

OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. In Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Continuous flow process for the synthesis of stilbene derivatives 18 by Wittig reaction.... Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR data of identified stilbenes at 300 K. Retrieved from [Link]

- Google Patents. (n.d.). CN106588606A - Method of continuously oxidizing 3,5-dichlorotoluene for producing 3,5-dichlorobenzaldehyde.

-

Journal of Chemical Education. (2018). Synthesizing Stilbene by Olefin Metathesis Reaction Using Guided Inquiry To Compare and Contrast Wittig and Metathesis Methodologies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Benzyloxy)benzaldehyde. In PubChem. Retrieved from [Link]

-

Hahn, J. (n.d.). Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 3, 5-dichlorobenzaldehyde and carboxamide triazole intermediate.

- Google Patents. (n.d.). CN103524313A - 3,5-dimethylbenzaldehyde preparation method.

Sources

- 1. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. www1.udel.edu [www1.udel.edu]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. TRANS-STILBENE(103-30-0) 1H NMR spectrum [chemicalbook.com]

Application Note: Chemoselective Reduction of 4-(Benzyloxy)-3,5-dichlorobenzaldehyde

Executive Summary & Strategic Rationale

This Application Note details the process development for the reduction of 4-(Benzyloxy)-3,5-dichlorobenzaldehyde (1) to 4-(Benzyloxy)-3,5-dichlorobenzyl alcohol (2) .

The primary challenge in this transformation is chemoselectivity . The substrate contains three reducible or labile functionalities:

-

Aldehyde (Target): Requires reduction to a primary alcohol.[1]

-

Aryl Chlorides (3,5-positions): Susceptible to hydrodehalogenation under vigorous reducing conditions (e.g., dissolving metals, catalytic hydrogenation).

-

Benzyl Ether (4-position): Susceptible to hydrogenolysis (cleavage) under catalytic hydrogenation conditions (Pd/C, H₂).

Therefore, the selection of the reducing agent is critical to ensure exclusive reduction of the carbonyl group without compromising the halogenated aromatic core or the protecting group.

Reducing Agent Selection Matrix

| Reducing Agent | Reactivity Profile | Risk Assessment for Substrate (1) | Suitability |

| H₂ / Pd-C | High | High Risk: Will likely cleave the Benzyl ether (Bn-O) and potentially dehalogenate the aryl chlorides. | ⛔ Unsuitable |

| LiAlH₄ | Very High | Moderate Risk: Can cause over-reduction or dehalogenation at elevated temperatures; safety concerns on scale-up. | ⚠️ Use with Caution |

| NaBH₄ | Moderate | Low Risk: Highly selective for aldehydes/ketones. Inert to aryl halides and benzyl ethers under standard conditions. | ✅ Optimal |

| MPV Reduction | Low | Low Risk: Chemoselective (Al(OiPr)₃), but reaction kinetics are often slower and workup can be emulsion-prone. | ⚠️ Alternative |

Reaction Mechanism & Pathway[2][3][4]

The reduction proceeds via a nucleophilic addition of the hydride ion from Sodium Borohydride to the carbonyl carbon. The electron-withdrawing nature of the two chlorine atoms at the 3,5-positions activates the aldehyde, making it more electrophilic and facilitating a rapid reaction at mild temperatures.

Figure 1: Mechanistic pathway highlighting the formation of the borate intermediate and subsequent hydrolysis.

Experimental Protocol

Scale: 10.0 g Input Expected Yield: 92–96% Purity: >98% (HPLC)

Materials & Reagents[3][5][6]

-

Precursor: 4-(Benzyloxy)-3,5-dichlorobenzaldehyde (10.0 g, 35.6 mmol)

-

Reagent: Sodium Borohydride (NaBH₄) (0.81 g, 21.4 mmol, 0.6 eq)

-

Note: Theoretically 0.25 eq is required; 0.6 eq ensures complete conversion.

-

-

Solvent A: Tetrahydrofuran (THF), Anhydrous (50 mL)

-

Rationale: Solubilizes the lipophilic dichloro-benzyl substrate.

-

-

Solvent B: Methanol (MeOH) (50 mL)

-

Rationale: Protic solvent required to activate NaBH₄ kinetics.

-

-

Quench: 1N Hydrochloric Acid (HCl) or Saturated NH₄Cl.

Step-by-Step Procedure

Step 1: Solubilization (T = 20–25°C)

-

Charge a 250 mL 3-neck round-bottom flask (RBF) with 4-(Benzyloxy)-3,5-dichlorobenzaldehyde (10.0 g).

-

Add THF (50 mL) and stir until fully dissolved.

-

Add Methanol (50 mL).

-

Process Insight: Adding MeOH second prevents precipitation if the substrate is poorly soluble in pure alcohols. The 1:1 mixture balances solubility with reactivity.

-

Step 2: Reduction (T = 0°C → RT)

-

Cool the solution to 0–5°C using an ice/water bath.

-

Add NaBH₄ (0.81 g) portion-wise over 15 minutes.

-

Safety: Expect mild hydrogen gas evolution. Do not seal the system; use a bubbler or nitrogen outlet.

-

-

Remove the ice bath after addition is complete. Allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir for 1.5 – 2.0 hours .

Step 3: In-Process Control (IPC)

-

Sample 10 µL of the reaction mixture. Quench in a mini-vial with dilute HCl/EtOAc.

-

Analyze via TLC (20% EtOAc in Hexanes).

-

Target: Disappearance of Aldehyde (Rf ~0.6) and appearance of Alcohol (Rf ~0.3).

-

Visualization: UV (254 nm). The aldehyde spot is UV active and typically stains distinctively with 2,4-DNP (orange/red), whereas the alcohol will not stain with DNP.

-

Step 4: Quench & Workup

-

Cool the mixture back to 0–5°C .

-

Slowly add 1N HCl (30 mL) dropwise.

-

Critical: Vigorous effervescence (H₂) will occur as excess borohydride is destroyed. pH should be adjusted to ~5–6 to break down borate esters.

-

-

Concentrate the mixture under reduced pressure (Rotavap) to remove THF/MeOH (approx. 70% volume reduction).

-

Dilute the resulting aqueous slurry with Ethyl Acetate (100 mL) and Water (50 mL).

-

Separate the layers. Extract the aqueous layer again with EtOAc (2 x 30 mL).

-

Combine organic layers and wash with:

-

Saturated NaHCO₃ (50 mL) – to neutralize residual acid.

-

Brine (50 mL) – to remove water.

-

-

Dry over anhydrous Na₂SO₄, filter, and concentrate to dryness.

Step 5: Isolation

-

The product typically solidifies upon drying.

-

Optional Purification: If IPC showed impurities, recrystallize from Hexanes/EtOAc (5:1) or perform a silica plug filtration.

Process Workflow Visualization

Figure 2: Operational workflow from solubilization to product isolation.

Analytical Characterization

To validate the product identity and purity, the following parameters should be met:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.30–7.50 (m, 5H): Benzyl ether aromatic protons.

-

δ 7.25 (s, 2H): Protons at positions 2 and 6 of the central ring (singlet due to symmetry).

-

δ 5.05 (s, 2H): Benzylic protons of the ether (Ph-CH ₂-O).

-

δ 4.65 (s, 2H): Benzylic protons of the alcohol (Ar-CH ₂-OH).

-

Absence: No aldehyde peak at ~10.0 ppm.

-

-

IR Spectroscopy:

-

Broad band at 3300–3400 cm⁻¹ (O-H stretch).

-

Absence of strong band at ~1700 cm⁻¹ (C=O stretch).

-

Safety & Troubleshooting

Hazard Identification

-

4-(Benzyloxy)-3,5-dichlorobenzaldehyde: Irritant, potential sensitizer. Handle in a fume hood.

-

Sodium Borohydride: Water-reactive, releases flammable Hydrogen gas. Toxic if swallowed.[2]

-

Reaction Quench: The addition of acid to the crude reaction mixture generates significant heat and gas.[1] Do not scale up without calculating gas generation rates.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Wet solvents (water destroys NaBH₄) or old reagent. | Add 0.1–0.2 eq fresh NaBH₄. Ensure solvents are anhydrous. |

| Product is "Sticky"/Oily | Residual Boron salts. | Wash the organic layer thoroughly with 1N HCl, then water. Borate esters can be viscous.[3][4] |

| Low Yield | Product lost in aqueous layer. | The dichloro-benzyl alcohol is lipophilic, but ensure the aqueous layer is saturated with NaCl (brine) during extraction to salt it out. |

| New Impurity (Non-polar) | Hydrogenolysis of Benzyl group. | Rare with NaBH₄. Ensure no Pd contamination in flasks if hydrogenation was performed previously. |

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General protocols for NaBH4 reduction).

-

Abdel-Magid, A. F. "Reductions of Carbonyl Compounds with Sodium Borohydride." In Reductions in Organic Synthesis; ACS Symposium Series; American Chemical Society: Washington, DC, 1996.

-

Sigma-Aldrich. "Safety Data Sheet: 3,5-Dichloro-4-hydroxybenzaldehyde (Precursor Analog)." Accessed Oct 2025. Link

-

Burke, S. D.; Danheiser, R. L. Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents; Wiley, 1999. (Reference for chemoselectivity of Borohydrides).

Sources

High-Purity Synthesis: A Detailed Protocol for the Recrystallization of 4-(Benzyloxy)-3,5-dichlorobenzaldehyde

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Benzyloxy)-3,5-dichlorobenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of this starting material is paramount, as impurities can lead to side reactions, lower yields, and complications in downstream processes. This application note provides a comprehensive, field-proven protocol for the purification of 4-(Benzyloxy)-3,5-dichlorobenzaldehyde via recrystallization. We delve into the causality behind experimental choices, from solvent selection to impurity removal, and outline a self-validating system to ensure the final product meets stringent purity requirements. This guide is designed to equip researchers with the expertise to consistently obtain high-purity material, thereby enhancing the reliability and success of their synthetic endeavors.

Introduction: The Critical Role of Purity

In multi-step organic synthesis, particularly within drug development, the integrity of each reaction is built upon the quality of the preceding step. 4-(Benzyloxy)-3,5-dichlorobenzaldehyde (MW: 281.13 g/mol , CAS: 289662-11-9) is a solid, crystalline compound whose aldehyde functional group is highly susceptible to oxidation.[1][2] The most common impurity is the corresponding carboxylic acid, 4-(benzyloxy)-3,5-dichlorobenzoic acid, which can form upon exposure to air.[3][4] The presence of this acidic impurity can interfere with subsequent reactions, particularly those that are base-sensitive or require precise stoichiometric control.

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[5] The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[5] This guide provides a robust methodology to achieve this separation effectively.

Foundational Principles: Solvent Selection and Impurity Profile

The success of any recrystallization hinges on the selection of an appropriate solvent. The molecular structure of 4-(Benzyloxy)-3,5-dichlorobenzaldehyde—featuring an aromatic core, an ether linkage, and an aldehyde group—suggests moderate polarity. The primary impurity, the corresponding benzoic acid, is significantly more polar due to the carboxylic acid moiety. This difference in polarity is the cornerstone of our purification strategy.

Causality of Solvent Choice

The goal is to identify a solvent system where the aldehyde is highly soluble when hot and poorly soluble when cold, while the benzoic acid impurity either remains in the cold mother liquor or is removed beforehand. Alcohols like ethanol or isopropanol are often effective for moderately polar aromatic compounds.[6] Non-polar solvents like hexanes can be used as an "anti-solvent" to reduce the solubility of the target compound and induce crystallization.

A preliminary solvent screening is essential. The following table outlines a logical approach to this process, based on the principles of "like dissolves like."

Table 1: Hypothetical Solvent Screening Results

| Solvent | Polarity | Observation at 25°C | Observation at Boiling Point | Rationale & Conclusion |

| Water | High | Insoluble | Insoluble | Unsuitable as a primary solvent. |

| Hexane | Non-polar | Sparingly Soluble | Moderately Soluble | Good potential as an anti-solvent or for a solvent pair. |

| Isopropanol (IPA) | Medium | Sparingly Soluble | Highly Soluble | Excellent candidate. High-temperature solubility is high, and low-temperature solubility is low. |

| Toluene | Low | Moderately Soluble | Highly Soluble | Potential for high loss of product in the mother liquor. |

| Ethyl Acetate | Medium | Highly Soluble | Highly Soluble | Unsuitable; low potential for crystal recovery. |

Based on this screening, isopropanol (IPA) is identified as the optimal single solvent for this procedure. It effectively solubilizes the target compound when heated while allowing for high recovery upon cooling.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, with built-in checks to ensure the removal of key impurities.

Materials and Equipment

-

Crude 4-(Benzyloxy)-3,5-dichlorobenzaldehyde

-

Isopropanol (IPA), Reagent Grade

-

5% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Erlenmeyer flasks

-

Heating mantle or hot plate with magnetic stirring

-

Separatory funnel

-

Büchner funnel and vacuum flask

-

Filter paper

-

Watch glass

-

Drying oven or vacuum desiccator

Pre-Purification: Removal of Acidic Impurities

This optional but highly recommended step leverages the acidic nature of the primary impurity, 4-(benzyloxy)-3,5-dichlorobenzoic acid, to remove it via a liquid-liquid extraction.[3]

-

Dissolution: Dissolve the crude aldehyde in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (approx. 10 mL per gram of crude material).

-

Aqueous Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous sodium bicarbonate solution. The acidic impurity will react to form a water-soluble sodium salt and partition into the aqueous layer.[3]

-

Separation: Gently swirl the funnel, venting frequently. Allow the layers to separate and drain the lower aqueous layer. Repeat the wash twice.

-

Drying & Concentration: Wash the organic layer with brine, then dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent in vacuo to yield the pre-purified crude aldehyde.

Recrystallization Protocol

-

Dissolution: Place the pre-purified aldehyde (e.g., 10.0 g) into a 250 mL Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of isopropanol (start with ~50 mL).

-

Heating: Gently heat the mixture on a stirring hotplate. Add more isopropanol in small portions until all the solid has just dissolved at the boiling point. Causality Note: Using the minimum amount of hot solvent is crucial for maximizing recovery upon cooling.[6]

-

Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6]

-

Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold isopropanol. Causality Note: The wash solvent must be cold to avoid dissolving the desired product crystals.

-

Drying: Dry the purified crystals on the filter for 10-15 minutes by drawing air through them. Transfer the crystals to a watch glass and dry to a constant weight, preferably in a vacuum oven at a low temperature (~40-50°C).

Purity Assessment and Validation

The purity of the final product must be rigorously confirmed. A combination of physical and spectroscopic methods provides a comprehensive assessment.[7][8]

Table 2: Comparative Analysis of Crude vs. Purified Product

| Analysis Method | Crude Material (Hypothetical) | Purified Material (Hypothetical) | Acceptance Criteria |

| Appearance | Off-white to yellowish powder | White crystalline solid | White crystalline solid |

| Melting Point | 105-110 °C (broad) | 112-113 °C (sharp) | Sharp range, consistent with literature |

| HPLC Purity | 94.5% (major impurity at RRT 1.2) | >99.8% | ≥ 99.5% |

| ¹H NMR | Conforms to structure, minor peaks present | Conforms to structure, no extraneous peaks | Conforms to reference spectrum |

-

Melting Point: A sharp melting point range is a strong indicator of purity.[5][9] Impurities typically cause a depression and broadening of the melting range.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating and quantifying trace impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR confirms the chemical structure and can detect impurities if they are present in sufficient quantity (>1%).[8]

Troubleshooting Common Issues

| Problem | Probable Cause | Recommended Solution |

| No crystals form upon cooling | Too much solvent was used; solution is not supersaturated. | Boil off some of the solvent to concentrate the solution and attempt cooling again. If crystals still do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.[6] |

| "Oiling out" | The boiling point of the solvent is higher than the melting point of the solute; the compound is coming out of solution as a liquid. | Re-heat the solution to dissolve the oil. Add a small amount of a miscible "anti-solvent" (e.g., hexanes) until the solution becomes slightly turbid, then cool slowly. |

| Low Recovery | Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration. | Ensure minimal solvent usage. Always use ice-cold solvent for washing. If hot filtration is needed, pre-heat the funnel and flask. |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

4-(Benzyloxy)-3,5-dichlorobenzaldehyde may cause skin, eye, and respiratory irritation.[2] Avoid inhalation of dust and contact with skin and eyes.

-

Isopropanol is a flammable liquid. Keep it away from ignition sources.

-

Consult the Safety Data Sheet (SDS) for all chemicals before use.[11][12]

References

-

National Center for Biotechnology Information. (n.d.). 3,5-Dibenzyloxybenzaldehyde. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,5-Dichlorobenzaldehyde. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). EP0275489A1 - Benzaldehyde derivatives, their preparation and application.

-

National Council of Educational Research and Training. (n.d.). Purification and Criteria of Purity. Retrieved from NCERT. [Link]

-

Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from Moravek. [Link]

-

LibreTexts Chemistry. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

-

ScienceMadness Discussion Board. (2015, May 25). Purification of benzaldehyde?. Retrieved from [Link]

-

Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from [Link]

-

McGill University. (n.d.). Experiment 1 - Determination of the purity and identity of organic compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzaldehyde. Retrieved from [Link]

-

JoVE. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Purification and characterization of benzyl alcohol-and benzaldehyde-dehydrogenase. Request PDF. Retrieved from [Link]

-

JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

- Google Patents. (2012, May 3). US9018421B2 - Separation of aromatic aldehydes.

Sources

- 1. 4-(BENZYLOXY)-3,5-DICHLOROBENZALDEHYDE | 289662-11-9 [chemicalbook.com]

- 2. 289662-11-9|4-(Benzyloxy)-3,5-dichlorobenzaldehyde|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzaldehyde - Wikipedia [en.wikipedia.org]

- 5. ncert.nic.in [ncert.nic.in]

- 6. reddit.com [reddit.com]

- 7. moravek.com [moravek.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. people.sabanciuniv.edu [people.sabanciuniv.edu]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

Application Note: High-Purity Isolation of 4-(Benzyloxy)-3,5-dichlorobenzaldehyde using Optimized Column Chromatography

Abstract

This application note provides a detailed and robust protocol for the purification of 4-(benzyloxy)-3,5-dichlorobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The methodology centers on normal-phase column chromatography, a widely accessible and effective technique for the isolation of moderately polar organic compounds. This guide will delve into the rationale behind the selection of the stationary and mobile phases, provide a step-by-step protocol for the entire workflow, and offer insights into potential challenges and troubleshooting. The aim is to equip researchers with a comprehensive and reliable method to obtain high-purity 4-(benzyloxy)-3,5-dichlorobenzaldehyde for their research and development needs.

Introduction: The Rationale for Chromatographic Purification

4-(Benzyloxy)-3,5-dichlorobenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its purity is paramount, as even minor impurities can lead to unwanted side reactions, lower yields of the desired final product, and complications in subsequent biological assays. The synthesis of this compound can often result in a crude mixture containing unreacted starting materials, by-products, and decomposition products.

Column chromatography is an indispensable technique for the purification of such organic compounds.[1] It operates on the principle of differential adsorption of the components of a mixture onto a solid stationary phase while a liquid mobile phase percolates through it.[2] The choice of stationary and mobile phases is critical and is dictated by the polarity of the target compound and its impurities.[3] For 4-(benzyloxy)-3,5-dichlorobenzaldehyde, a compound of moderate polarity, normal-phase chromatography using silica gel as the stationary phase is a highly effective approach.[4]

Understanding the Analyte and Potential Impurities

The structure of 4-(benzyloxy)-3,5-dichlorobenzaldehyde, with its electron-withdrawing chlorine atoms, a polar aldehyde group, and a relatively non-polar benzyloxy group, confers upon it a moderate overall polarity. This characteristic is key to designing an effective separation strategy.

Potential impurities in a typical synthesis could include:

-

3,5-Dichlorobenzaldehyde: A possible starting material or by-product, which is more polar than the target compound due to the absence of the non-polar benzyloxy group.[5][6][7]

-

Benzyl alcohol: A by-product from the decomposition of the benzyloxy group, which is more polar than the target compound.

-

Benzoic acid derivatives: Oxidation of the aldehyde functional group can lead to the formation of the corresponding carboxylic acid, which is significantly more polar.[8]

-

Unreacted starting materials: Depending on the synthetic route, these could vary in polarity.

Materials and Methods

Materials

-

Crude 4-(benzyloxy)-3,5-dichlorobenzaldehyde

-

Silica gel: 60 Å pore size, 230-400 mesh particle size

-

Solvents (HPLC grade):

-

n-Hexane

-

Ethyl acetate

-

Dichloromethane (for sample loading)

-

-

Glass chromatography column

-

Fraction collection tubes

-

Thin Layer Chromatography (TLC) plates: Silica gel coated with fluorescent indicator (F254)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Rotary evaporator

Equipment

-

Fume hood

-

Magnetic stirrer and stir bar

-

Beakers and flasks

-

Pipettes

-

Filter paper

Detailed Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude 4-(benzyloxy)-3,5-dichlorobenzaldehyde. The scale can be adjusted as needed, with corresponding changes in column size and solvent volumes.

Step 1: Preparation of the Mobile Phase

A gradient elution is recommended for optimal separation. This involves starting with a low polarity mobile phase and gradually increasing its polarity.

-

Initial Mobile Phase (Low Polarity): Prepare a 95:5 (v/v) mixture of n-hexane and ethyl acetate.

-

Final Mobile Phase (Higher Polarity): Prepare a 80:20 (v/v) mixture of n-hexane and ethyl acetate.

-

Degas both solvent mixtures by sonicating for 10-15 minutes to prevent air bubble formation in the column.

Step 2: Packing the Chromatography Column

Proper column packing is crucial for achieving good separation.

-

Slurry Preparation: In a beaker, add approximately 30-40 g of silica gel to 100-150 mL of the initial mobile phase (95:5 n-hexane/ethyl acetate).

-

Slurry Loading: Gently swirl the beaker to create a uniform slurry and immediately pour it into the chromatography column.

-

Packing: Allow the silica to settle, and gently tap the column to ensure even packing. Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.

Step 3: Sample Loading

-

Dissolution: Dissolve the crude 4-(benzyloxy)-3,5-dichlorobenzaldehyde in a minimal amount of dichloromethane.

-

Adsorption: Add a small amount of silica gel to the dissolved sample and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. This dry-loading method generally results in better separation.

-

Loading: Carefully add the silica-adsorbed sample to the top of the packed column.

Step 4: Elution and Fraction Collection

-

Initial Elution: Begin eluting the column with the initial mobile phase (95:5 n-hexane/ethyl acetate).

-

Gradient Elution: Gradually increase the polarity of the mobile phase by slowly adding the final mobile phase (80:20 n-hexane/ethyl acetate) to the solvent reservoir.

-

Fraction Collection: Collect the eluent in small fractions (e.g., 10-15 mL per tube).

Step 5: Monitoring the Separation

-

TLC Analysis: Monitor the separation by spotting each fraction on a TLC plate.

-

Visualization: Develop the TLC plate in a suitable solvent system (e.g., 85:15 n-hexane/ethyl acetate) and visualize the spots under a UV lamp.

-

Pooling Fractions: Combine the fractions that contain the pure desired product.

Step 6: Isolation of the Pure Product

-

Solvent Evaporation: Evaporate the solvent from the pooled fractions using a rotary evaporator.

-

Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

-

Characterization: Confirm the purity and identity of the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, Melting Point).

Workflow Visualization

Caption: Workflow for the purification of 4-(benzyloxy)-3,5-dichlorobenzaldehyde.

Summary of Key Chromatographic Parameters

| Parameter | Recommended Condition | Rationale |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar compounds.[4] |

| Mobile Phase | n-Hexane / Ethyl Acetate (Gradient) | Allows for the separation of compounds with a range of polarities. |

| Initial Eluent | 95:5 (v/v) n-Hexane / Ethyl Acetate | To elute non-polar impurities. |

| Final Eluent | 80:20 (v/v) n-Hexane / Ethyl Acetate | To elute the moderately polar target compound. |

| Sample Loading | Dry Loading | Provides sharper bands and better resolution compared to wet loading. |

| Monitoring | TLC with UV visualization | A quick and effective way to track the separation and identify fractions containing the pure product. |

Troubleshooting and Expert Insights

-

Poor Separation: If the separation between the target compound and impurities is not satisfactory, consider using a shallower gradient (i.e., a slower increase in the proportion of ethyl acetate).

-

Compound Sticking to the Column: If the product does not elute even with a higher polarity mobile phase, it may be decomposing on the silica gel.[1] In such cases, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the mobile phase.

-

Tailing of Spots on TLC: This can indicate that the compound is acidic or that the sample is overloaded. Adding a small amount of acetic acid to the mobile phase can sometimes improve the peak shape of acidic compounds.

-

Oxidation of the Aldehyde: Aldehydes can be sensitive to air oxidation.[9] It is advisable to work relatively quickly and to store the purified product under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

The column chromatography method detailed in this application note provides a reliable and reproducible approach for obtaining high-purity 4-(benzyloxy)-3,5-dichlorobenzaldehyde. By understanding the principles behind the separation and carefully following the outlined protocol, researchers can effectively purify this important chemical intermediate, ensuring the quality and integrity of their subsequent research and development activities.

References

-

LookChem. (n.d.). Cas 10203-08-4,3,5-Dichlorobenzaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Benzyloxy)benzaldehyde. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,5-Dibenzyloxybenzaldehyde. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,5-Dichlorobenzaldehyde. PubChem. Retrieved from [Link]

-

Angene Chemical. (n.d.). Benzaldehyde, 3,5-dichloro- (CAS# 10203-08-4). Retrieved from [Link]

-

ResearchGate. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Partial Purification and Characterization of the Recombinant Benzaldehyde Dehydrogenase from Rhodococcus ruber UKMP-5M. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Purification and characterization of benzyl alcohol-and benzaldehyde-dehydrogenase from Pseudomonas putida CSV86. Retrieved from [Link]

-

Chromtech. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-CHLOROPHENYLMETHYLCARBINOL. Retrieved from [Link]

-

Chemistry For Everyone. (2025, January 26). How To Choose Mobile Phase For Column Chromatography? [Video]. YouTube. Retrieved from [Link]

-

Sciencemadness.org. (2015, May 25). Purification of benzaldehyde? Retrieved from [Link]

- Google Patents. (n.d.). CN1223249A - Process for preparing 2,3-dichlorobenzaldehyde.

-

Sorbtech. (2026, January 14). Mastering Stationary Phases: Selection Criteria and Method Development. Retrieved from [Link]

-

MDPI. (n.d.). Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 4-Benzyloxy-3,5-dimethylbenzaldehyde, 95%. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Benzyloxy)-3-methoxybenzaldehyde. PubChem. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chromtech.net.au [chromtech.net.au]

- 3. researchgate.net [researchgate.net]

- 4. sorbtech.com [sorbtech.com]

- 5. lookchem.com [lookchem.com]

- 6. 3,5-二氯苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3,5-Dichlorobenzaldehyde | C7H4Cl2O | CID 35746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]

Navigating the Final Step: A Guide to the Deprotection of 4-(Benzyloxy)-3,5-dichlorobenzaldehyde

In the intricate landscape of multi-step organic synthesis, the strategic removal of a protecting group is a critical juncture that can dictate the success of an entire synthetic campaign. The benzyloxy group, a stalwart guardian of hydroxyl functionalities, is prized for its robustness under a variety of reaction conditions. However, its timely and clean removal to unveil the desired phenol is a challenge that requires a nuanced understanding of the available methodologies. This is particularly true for complex molecules such as 4-(Benzyloxy)-3,5-dichlorobenzaldehyde, an important intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The presence of an aldehyde and chloro substituents on the aromatic ring introduces potential pitfalls, demanding a careful selection of deprotection strategies to avoid unwanted side reactions.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of two distinct and effective protocols for the deprotection of 4-(Benzyloxy)-3,5-dichlorobenzaldehyde to yield the target 3,5-dichloro-4-hydroxybenzaldehyde. We will delve into the mechanistic underpinnings of each method, offering not just a series of steps, but a rationale for the experimental choices made.

The Challenge: Chemoselectivity in the Presence of Sensitive Functionalities

The deprotection of 4-(Benzyloxy)-3,5-dichlorobenzaldehyde presents a classic chemoselectivity problem. The aldehyde group is susceptible to reduction, particularly under harsh hydrogenation conditions. Furthermore, aryl chlorides can undergo hydrodehalogenation during catalytic hydrogenation, leading to undesired byproducts. Therefore, the chosen deprotection method must be mild enough to preserve these functionalities while efficiently cleaving the benzylic ether bond.

Method 1: Catalytic Hydrogenolysis - The Workhorse with Caveats

Catalytic hydrogenation is a widely employed method for benzyl ether deprotection due to its generally clean nature and the formation of volatile byproducts (toluene).[3][4] The reaction involves the cleavage of the C-O bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[5][6]

Mechanistic Rationale

The accepted mechanism for catalytic hydrogenolysis of a benzyl ether on a palladium surface involves several key steps. Initially, the benzyl ether adsorbs onto the catalyst surface. This is followed by oxidative addition of the C-O bond to the palladium, forming a palladium-alkoxide intermediate. Subsequent reaction with dihydrogen leads to the formation of the deprotected alcohol and a benzyl-palladium species. Finally, reductive elimination releases toluene and regenerates the active palladium catalyst.[5]

Sources

Application Note: Strategic Utilization of 4-(Benzyloxy)-3,5-dichlorobenzaldehyde in Ligand Design

This Application Note is designed to serve as a definitive technical guide for the synthesis and application of 4-(Benzyloxy)-3,5-dichlorobenzaldehyde (CAS: 289662-11-9).[1] It moves beyond basic synthesis to explore the strategic utility of this scaffold in coordination chemistry and drug discovery.[1]

Executive Summary & Chemical Profile

4-(Benzyloxy)-3,5-dichlorobenzaldehyde is a high-value intermediate utilized primarily in the synthesis of Schiff base ligands and heterocyclic pharmacophores .[1] Its structural uniqueness lies in the synergistic combination of the 3,5-dichloro motif (providing steric bulk and electron-withdrawing modulation) and the 4-benzyloxy group (enhancing lipophilicity and membrane permeability).[1]

This guide details the end-to-end workflow: from the precursor synthesis to the isolation of bioactive metal complexes.[1]

Chemical Profile

| Property | Specification |

| IUPAC Name | 4-(Benzyloxy)-3,5-dichlorobenzaldehyde |

| CAS Number | 289662-11-9 |

| Molecular Formula | |

| Molecular Weight | 281.13 g/mol |

| Key Functionality | Electrophilic Aldehyde (C=O), Lipophilic Ether (OBn) |

| Solubility | Soluble in DCM, DMSO, DMF, hot Ethanol; Insoluble in Water |

Synthetic Strategy & Logic

The synthesis of ligands from this scaffold is governed by the reactivity of the aldehyde group.[1] The presence of the chlorine atoms at the ortho positions to the ether linkage exerts a negative inductive effect (-I) , which increases the electrophilicity of the carbonyl carbon, facilitating condensation reactions with amines.[1] However, these chlorines also provide steric hindrance , requiring optimized reaction conditions (catalysis/heat) to drive completion.[1]

Workflow Visualization

The following diagram illustrates the critical pathway from precursor to metal complex.[1]

Figure 1: Synthetic workflow for generating metal complexes from the 3,5-dichloro scaffold.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Pre-requisite: If the aldehyde is not purchased commercially, it must be synthesized via Williamson Ether Synthesis.

Reagents:

-

3,5-Dichloro-4-hydroxybenzaldehyde (1.0 eq)[1]

-

Benzyl chloride (1.2 eq)[1]

-

Potassium carbonate (

, anhydrous, 2.0 eq) -

Potassium iodide (KI, catalytic amount, 0.1 eq) - Critical for accelerating the reaction.[1]

-

Solvent: DMF or Acetone (dry).[1]

Procedure:

-

Activation: In a round-bottom flask, dissolve 3,5-dichloro-4-hydroxybenzaldehyde in DMF. Add

and stir at room temperature for 30 minutes to generate the phenoxide anion. -

Alkylation: Add Benzyl chloride dropwise, followed by catalytic KI.

-

Reflux: Heat the mixture to 80°C (if DMF) or reflux (if Acetone) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]

-

Work-up: Pour the reaction mixture into ice-cold water. The product will precipitate as a solid.[1]

-

Purification: Filter the precipitate, wash with water to remove inorganic salts, and recrystallize from Ethanol/Water.

Protocol B: Synthesis of Schiff Base Ligand (General Procedure)

Target: Synthesis of a bidentate NO or tridentate ONO ligand.[1]

Rationale: The condensation of the aldehyde with a primary amine forms an azomethine bond (-CH=N-).[1][2] The use of glacial acetic acid is mandatory to protonate the carbonyl oxygen, making it more susceptible to nucleophilic attack by the amine, especially given the steric bulk of the adjacent chlorines.

Reagents:

-

4-(Benzyloxy)-3,5-dichlorobenzaldehyde (10 mmol)[1]

-